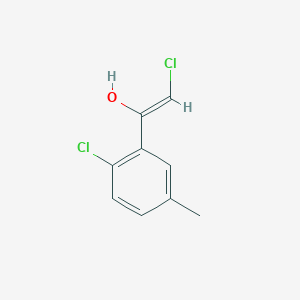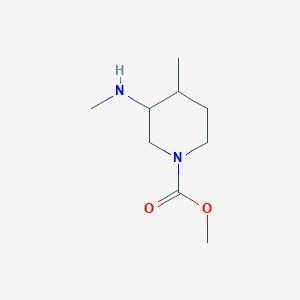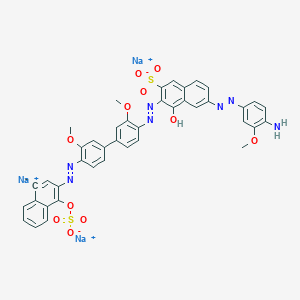
Direct Blue 183
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Blue 183 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen due to its vibrant blue color and good fastness properties .
Métodos De Preparación
The synthesis of Direct Blue 183 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve continuous processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Direct Blue 183 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: Under reductive conditions, the azo bond can be cleaved, producing aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. .
Aplicaciones Científicas De Investigación
Direct Blue 183 has several scientific research applications:
Chemistry: It is used as a model compound in studies related to the degradation of azo dyes.
Biology: The compound is employed in staining techniques for visualizing biological tissues.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: Apart from textile dyeing, it is used in the paper and leather industries
Mecanismo De Acción
The mechanism of action of Direct Blue 183 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, ensuring strong adherence and vibrant coloration. The pathways involved in its degradation include enzymatic reduction by microorganisms, leading to the cleavage of the azo bond and subsequent breakdown into smaller, less harmful compounds .
Comparación Con Compuestos Similares
Direct Blue 183 can be compared with other azo dyes such as Direct Blue 15 and Direct Red 75. While all these dyes share the azo group, this compound is unique due to its specific molecular structure, which imparts distinct color properties and fastness characteristics. Similar compounds include:
Direct Blue 15: Known for its use in histological staining.
Direct Red 75: Commonly used in textile dyeing with different shade properties
Propiedades
Fórmula molecular |
C41H30N7Na3O11S2 |
|---|---|
Peso molecular |
929.8 g/mol |
Nombre IUPAC |
trisodium;6-[(4-amino-3-methoxyphenyl)diazenyl]-4-hydroxy-3-[[2-methoxy-4-[3-methoxy-4-[(1-sulfonatooxy-4H-naphthalen-4-id-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H32N7O11S2.3Na/c1-56-35-22-28(13-14-31(35)42)44-43-27-12-8-26-20-38(60(50,51)52)39(40(49)30(26)21-27)48-46-33-16-11-25(19-37(33)58-3)24-10-15-32(36(18-24)57-2)45-47-34-17-9-23-6-4-5-7-29(23)41(34)59-61(53,54)55;;;/h4-8,10-22,49H,42H2,1-3H3,(H,50,51,52)(H,53,54,55);;;/q-1;3*+1/p-2 |
Clave InChI |
VXTPHARTHYUMRZ-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=CC(=C(C=C5)N)OC)S(=O)(=O)[O-])OC)N=NC6=C(C7=CC=CC=C7[C-]=C6)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



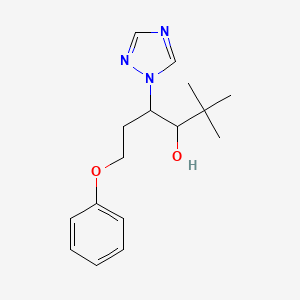

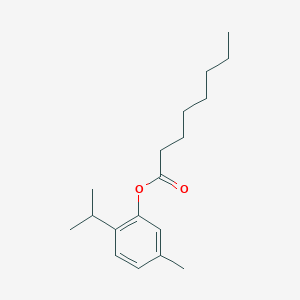
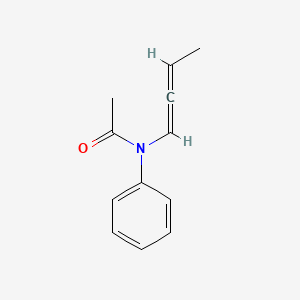
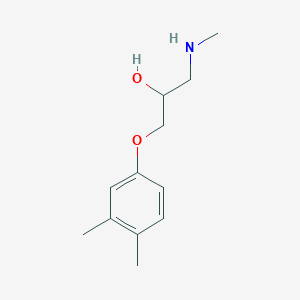
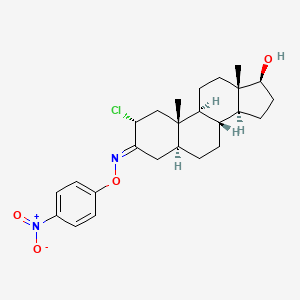
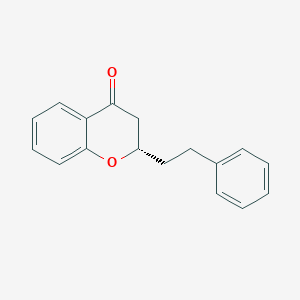
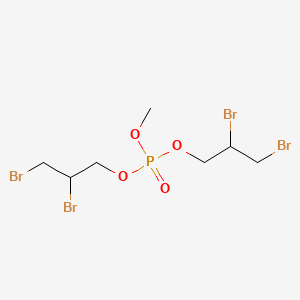
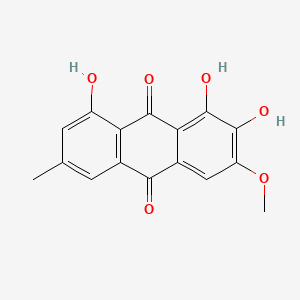
![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)
